
Amyloid beta-peptide
説明
Amyloid beta-peptide is a peptide produced through the proteolytic processing of a transmembrane protein known as amyloid precursor protein. This peptide is primarily associated with the pathogenesis of Alzheimer’s disease, where its accumulation in the brain is considered an early toxic event. This compound is the main component of senile plaques found in the brains of individuals with Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-peptide typically involves solid-phase peptide synthesis. This method is technically challenging due to the peptide’s propensity to aggregate both on resin during synthesis and in solution during characterization. The synthesis often employs Boc-protected amino acids and coupling agents like BOP at controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization. These methods ensure high purity and yield, which are crucial for research and therapeutic applications .
化学反応の分析
Early SPPS Approaches
Burdick et al. (1992) pioneered the first synthesis of Aβ1-42 using continuous flow SPPS on PEG-PS resin with a p-alkoxybenzyl alcohol linker . Key steps included:
-
Protecting Groups : Arg (Pmc), Asn/Gln/His (trityl), Lys (Boc), Asp/Glu/Ser/Tyr/Thr (tBu).
-
Coupling Strategy : Sequential addition of four peptide fragments, with BOP activation.
-
Purification : Gel-filtration HPLC and RP-HPLC to isolate Aβ1-42 (>90% purity) from truncated byproducts (Aβ18-42, Aβ26-42) .
Conformational Transitions and Aggregation
Aβ peptides exhibit dynamic structural transitions influenced by environmental factors:
β-Sheet vs. α-Helix Conformations
-
Aβ1-42 : Primarily adopts β-sheet structures regardless of lipid presence .
-
Aβ25-35 : Transitions from α-helix to β-sheet in lipid-free conditions, driven by convective flow in droplets .
-
Lipid Interactions : Co-presence of POPC/POPS lipids induces antiparallel/parallel β-sheets and β-turns in Aβ25-35 but has minimal effect on Aβ1-42 .
Membrane Interactions
Aβ25-35 disrupts lipid membrane phase transitions, causing fragmentation and structural reorganization . This interaction is proposed to contribute to cytotoxic effects in early Alzheimer’s stages .
Catalytic Activity of Amyloid-β
Aβ exhibits enzymatic activity, particularly in esterase and phosphatase reactions .
Esterase Activity
Amyloid | K<sub>M</sub> (pNPA) | k<sub>cat</sub> (pNPA) | Catalytic Efficiency (ε) |
---|---|---|---|
α-Synuclein | 4.3 mM | 0.0127 s⁻¹ | 2.9 |
Amyloid-β | 2.9 mM | 0.0019 s⁻¹ | 0.64 |
Glucagon | 4.4 mM | 0.0025 s⁻¹ | 0.55 |
Phosphatase Activity
Amyloid | K<sub>M</sub> (pNPP) | k<sub>cat</sub> (pNPP) | Catalytic Efficiency (ε) |
---|---|---|---|
α-Synuclein | 0.5 mM | 0.0003 s⁻¹ | 1.7 |
Glucagon | 0.12 mM | 0.0070 s⁻¹ | 57 |
Metal Binding and Aggregation Modulation
Zinc(II) binds to Aβ1-40 via histidines (residues 6, 13, 14) and the N-terminus, with a micromolar dissociation constant (K<sub>d</sub>) at physiological pH .
-
Structural Impact : Zinc induces conformational changes in Aβ, reducing aggregation at low concentrations but promoting it at high concentrations via electrostatic effects .
-
Copper Competition : Shares binding sites with copper, exhibiting similar affinities .
Post-Translational Modifications
Pathological Aβ variants exhibit diverse N- and C-terminal truncations and modifications :
Fragment | N-Terminus | C-Terminus | Modifications |
---|---|---|---|
Aβ3-42 | 3 | 42 | Formylation (F) |
Aβ4-43 | 4 | 43 | Oxidation (O) |
Aβ1-48 | 1 | 48 | – |
These modifications, including oxidation and formylation, are critical in disease pathology .
科学的研究の応用
Drug Development
The primary application of Aβ involves its role as a target for therapeutic interventions aimed at treating AD. Several strategies have emerged:
Monoclonal Antibodies
- Aducanumab : Approved by the FDA, this antibody targets aggregated forms of Aβ and has shown efficacy in reducing plaque levels in early AD patients .
- Lecanemab : Another monoclonal antibody that targets soluble protofibrils of Aβ, demonstrating moderate cognitive improvement in clinical trials .
- Donanemab : This antibody has outperformed aducanumab in terms of amyloid clearance, indicating its potential as a treatment option .
Small Molecule Inhibitors
- Ladostigil : A dual inhibitor of monoamine oxidase and cholinesterase, showing promise in controlling AD progression through multiple pathways .
- Hybrid Molecules : Compounds such as donepezil-tacrine hybrids have been developed to inhibit both cholinesterase activity and Aβ aggregation, enhancing therapeutic efficacy .
Biomarker Discovery
Aβ serves as a critical biomarker for the diagnosis and progression monitoring of Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and imaging techniques (e.g., PET scans) are employed to assess amyloid burden in patients.
Case Study: Imaging Techniques
Recent advancements have improved the sensitivity of PET imaging to detect Aβ plaques, allowing for earlier diagnosis and better monitoring of treatment responses . This capability is vital for clinical trials assessing new therapies targeting Aβ.
Understanding Disease Mechanisms
Research into Aβ has provided insights into the underlying mechanisms of Alzheimer's disease. Studies indicate that soluble oligomeric forms of Aβ may be more toxic than insoluble fibrils, driving early neurodegenerative processes .
Physiological Functions
Emerging studies suggest that Aβ may have physiological roles, such as modulating cholinergic signaling through complexes like BAβAC (BChE/AChE/Aβ/ApoE complex), which influences acetylcholine metabolism in the brain . Understanding these roles can lead to novel therapeutic strategies that leverage Aβ's functions rather than solely targeting its toxic effects.
Innovative Therapeutic Strategies
Recent research has explored alternative therapeutic avenues involving gut microbiota modulation and anti-inflammatory approaches. For example:
- Sodium Oligomannate : An algal oligosaccharide that has shown promise in restoring gut microbiota balance and reducing neuroinflammation while also degrading preformed amyloid fibrils . This compound represents a new class of therapies targeting AD through non-traditional pathways.
Data Tables
Application Area | Specifics | Examples/Case Studies |
---|---|---|
Drug Development | Monoclonal antibodies targeting Aβ aggregates | Aducanumab, Lecanemab, Donanemab |
Biomarker Discovery | Measurement techniques for diagnosing AD | PET imaging advancements |
Understanding Mechanisms | Investigation into physiological roles of Aβ | BAβAC complex influencing acetylcholine metabolism |
Innovative Therapies | Targeting gut microbiota and neuroinflammation | Sodium Oligomannate |
作用機序
Amyloid beta-peptide exerts its effects through several mechanisms:
Aggregation: The peptide aggregates to form oligomers and fibrils, which are neurotoxic.
Molecular Targets: It interacts with various receptors and enzymes, including β-secretase and γ-secretase, which are involved in its production.
Pathways: The peptide activates pathways related to apoptosis, necrosis, and autophagy, leading to neuronal cell death .
類似化合物との比較
Amyloid beta-peptide is unique due to its role in Alzheimer’s disease. Similar compounds include:
Tau Protein: Another protein involved in Alzheimer’s disease, forming neurofibrillary tangles.
Curcumin-like Compounds: These compounds can bind to this compound and modify its aggregation patterns
This compound stands out due to its direct involvement in the formation of senile plaques and its significant impact on neurodegenerative disease research.
生物活性
Amyloid beta-peptide (Aβ) has garnered significant attention in the field of neurobiology, particularly concerning its role in Alzheimer's disease (AD). Initially recognized for its pathological implications, Aβ is now understood to exhibit a range of biological activities that may contribute to both neurodegeneration and innate immune responses. This article delves into the biological activity of Aβ, highlighting its antimicrobial properties, neurotoxicity, and implications in Alzheimer's disease.
Overview of this compound
Aβ is produced through the proteolytic cleavage of amyloid precursor protein (APP) by β- and γ-secretases. The resulting peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid plaques found in the brains of AD patients. While Aβ accumulation is often viewed as detrimental, emerging research suggests it may have protective roles under certain conditions.
Antimicrobial Properties
Recent studies have identified Aβ as an antimicrobial peptide (AMP) , suggesting it plays a role in the innate immune response. Aβ oligomers demonstrate broad-spectrum antimicrobial activity, capable of disrupting cell membranes and entrap pathogens. This property may explain the increased amyloidogenic processing observed during infections, as Aβ accumulation can be a response to microbial challenges.
- Case Study : In vitro studies have shown that Aβ can inhibit the growth of bacteria and viruses, including Chlamydia pneumoniae and herpes simplex virus type 1, both implicated in AD pathology .
Despite its potential protective roles, Aβ is primarily associated with neurotoxicity. The peptide can induce oxidative stress and disrupt neuronal function, leading to cell death. Research indicates that Aβ oligomers impair synaptic transmission and calcium homeostasis, contributing to cognitive decline.
- Mechanistic Insights :
Table: Summary of Biological Activities of this compound
Clinical Implications
The dual nature of Aβ's biological activities complicates its role in AD therapeutics. While targeting Aβ has been a primary focus in drug development, recent clinical trials have yielded mixed results. For instance, immunotherapies aimed at reducing Aβ levels have not consistently translated into cognitive improvements for patients .
- Notable Trials :
Future Directions
Understanding the complex biology of Aβ is crucial for developing effective AD treatments. Future research should focus on:
- Elucidating the mechanisms by which Aβ exerts both protective and harmful effects.
- Investigating the potential for modulating Aβ activity rather than outright inhibition.
- Exploring the relationship between infections and Aβ production to better understand its role in neurodegeneration.
Q & A
Q. What methodological challenges arise in synthesizing and purifying full-length Aβ peptides like Aβ(1-42), and how can they be addressed?
Basic Research Question
Synthesizing Aβ(1-42) is complicated by its hydrophobicity, aggregation propensity, and oxidation sensitivity. Key strategies include:
- Double-linker solid-phase synthesis : Enhances solubility during synthesis and reduces premature aggregation .
- Solubilization protocols : Use of hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) to dissolve lyophilized peptides, followed by dilution in neutral buffers (e.g., PBS) to initiate controlled aggregation .
- Purification via size-exclusion chromatography (SEC) : Separates monomeric Aβ from oligomers and fibrils, critical for reproducible experimental outcomes .
Q. How do structural studies using NMR and SDS micelles inform Aβ aggregation mechanisms?
Basic Research Question
SDS micelles mimic membrane environments and stabilize Aβ in α-helical conformations, preventing β-sheet aggregation. NMR studies reveal:
- Aβ(1-40) and Aβ(1-42) structural homology : Both adopt extended N-termini (Asp1-Gly9) and α-helices (Tyr10-Val24; Lys28-Ala42) in micelles, with Aβ(1-42) showing additional helical stability at Lys28-Val36 .
- Membrane interface localization : Rapid NH exchange rates indicate Aβ resides at lipid-water interfaces, influencing interactions with neuronal membranes .
Q. What experimental models best recapitulate Aβ-induced neurotoxicity in vitro and in vivo?
Advanced Research Question
- In vitro models :
- Primary hippocampal/cortical neurons: Treatment with Aβ(25-35) (10–30 μM) induces tau hyperphosphorylation via GSK-3β activation and reduces neuronal viability .
- Organotypic CNS cultures: Aβ-derived diffusible ligands (ADDLs, ~nM concentrations) impair long-term potentiation (LTP) without immediate cell death, modeling early synaptic dysfunction .
- In vivo models :
Q. How do Aβ(1-40) and Aβ(1-42) levels correlate with disease progression in sporadic vs. familial AD?
Advanced Research Question
- Sporadic AD : Aβ(1-40) is the predominant variant in amyloid plaques, with Aβ(1-40)/Aβ(1-42) ratios 10-fold higher than in non-demented controls . Both peptides increase early in dementia, correlating with cognitive decline .
- Familial AD : Striatal Aβ deposition dominates in PSEN1/APP mutation carriers, detectable via Pittsburgh Compound B (PiB)-PET imaging. Cortical Aβ burden is lower than in sporadic AD, suggesting distinct pathogenic mechanisms .
Q. What role do Aβ oligomers (e.g., ADDLs) play in synaptic dysfunction, and how are they characterized?
Advanced Research Question
ADDLs (Aβ-derived diffusible ligands) are neurotoxic oligomers that:
- Disrupt synaptic plasticity : Inhibit hippocampal LTP at nanomolar concentrations, independent of cell death .
- Bind neuronal surface receptors : Target trypsin-sensitive sites (e.g., α7 nicotinic acetylcholine receptors), blocked by synthetic peptides mimicking receptor epitopes .
- Detection methods : Immunoprecipitation with conformation-specific antibodies (e.g., A11) or atomic force microscopy (AFM) to resolve oligomer size distributions .
Q. How can researchers resolve contradictions in Aβ deposition and toxicity data across studies?
Advanced Research Question
Discrepancies arise from:
- Peptide preparation : Batch-to-batch variability in aggregation states. Standardize protocols using SEC-purified monomers and Thioflavin T assays to confirm fibril formation .
- Model systems : Rodent vs. human Aβ interactions (e.g., Aβ(25-35) lacks neurotoxicity in some murine models). Use human-derived cell lines or xenografts .
- Temporal factors : Aβ elevation precedes tau pathology in frontal cortex, necessitating longitudinal studies in early-stage AD cohorts .
Q. What strategies target Aβ aggregation or clearance in preclinical studies?
Advanced Research Question
- β-sheet breakers : Peptide inhibitors (e.g., LPYFD-NH2) disrupt Aβ fibril formation by mimicking critical aggregation motifs (residues 17-20 and 30-35) .
- Metal chelators : Clioquinol reduces Aβ toxicity by modulating copper/zinc interactions .
- α7nAChR antagonists : Aβ(12-28) fragments competitively inhibit Aβ(1-42)-α7nAChR binding, reducing neurotoxicity .
Q. How do post-translational modifications (PTMs) influence Aβ aggregation and pathogenicity?
Advanced Research Question
- Methionine oxidation (Met35) : Enhances Aβ(1-42) hydrophobicity, accelerating oligomerization .
- Truncated variants (e.g., Aβ(11-42)) : Co-deposit with full-length Aβ in plaques, altering fibril morphology .
- Tools for analysis : Electrospray-ionization mass spectrometry (ESI-MS) quantifies PTM prevalence in purified amyloid .
特性
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSAHHDTRWUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C203H311N55O60S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4514 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。